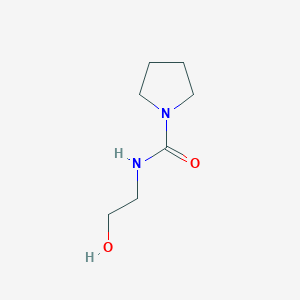![molecular formula C11H12N4O2 B2441424 N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203015-39-7](/img/structure/B2441424.png)
N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis procedures for “N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” are not found in the available literature .Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior and potential uses. Unfortunately, specific chemical reactions involving “this compound” are not found in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential applications. Unfortunately, specific physical and chemical properties of “this compound” are not found in the available literature.Scientific Research Applications
Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including compounds synthesized from pyrazolo[4,3-c]pyridine structures, have shown significant versatility in synthetic organic chemistry and medicinal chemistry. These compounds play a vital role in metal complexes formation, catalyst design, asymmetric synthesis, and have demonstrated various biological activities such as anticancer, antibacterial, and anti-inflammatory properties. The importance of heterocyclic N-oxide motifs, including those from pyrazolo[4,3-c]pyridine, in organic syntheses, catalysis, and drug applications has been well-documented, emphasizing their potential in advanced chemistry and drug development investigations (Li et al., 2019).
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The synthesis and chemistry of hexasubstituted pyrazolines, derived from structures akin to N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, highlight their unique structural and functional versatility. Such compounds have facilitated the synthesis of hexasubstituted cyclopropanes and served as effective oxygen-atom transfer reagents, showcasing their significant potential in synthetic organic chemistry and related applications (Baumstark et al., 2013).
Pyrazolo[3,4-b]pyridine in Kinase Inhibitors
Pyrazolo[3,4-b]pyridine scaffolds have been particularly valuable in the design of kinase inhibitors due to their ability to interact with kinases via multiple binding modes. This versatility makes them an essential element in kinase inhibition patents and research, covering a broad range of kinase targets and highlighting their significance in therapeutic applications (Wenglowsky, 2013).
Pyrazole Heterocycles in Medicinal Chemistry
The pyrazole moiety, integral to compounds like this compound, is a significant pharmacophore in medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Their role as synthons in organic synthesis and their extensive biological activities underline their importance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level. Unfortunately, specific information about the mechanism of action of “N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is not found in the available literature .
Future Directions
Properties
IUPAC Name |
N-cyclopropyl-5-methyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15-4-7(10(16)12-6-2-3-6)9-8(5-15)11(17)14-13-9/h4-6H,2-3H2,1H3,(H,12,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQNRLKIMDHBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2441352.png)
![4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide](/img/structure/B2441353.png)


![(Z)-ethyl 1-butyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2441356.png)



![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441361.png)

